2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2. This scaffold is notable for its structural similarity to bioactive molecules targeting neurological disorders, antiprotozoal agents, and antifungal compounds . The fluorophenyl substituent enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in studies on related imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C13H13FN2 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H13FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8H2 |
InChI Key |
UFZVXOIOAAQVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Two-Component Cyclization of Substituted 2-Aminopyridines and Phenacyl Bromides Catalyzed by DBU
One of the most efficient and environmentally friendly methods for synthesizing 2-arylimidazo[1,2-a]pyridines, including the 4-fluorophenyl derivative, involves the DBU-catalyzed two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in aqueous ethanol at room temperature. This method offers high to moderate yields (65–94%) with broad substrate scope and mild reaction conditions.
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), used catalytically (as low as 1 mol%).
- Solvent: Aqueous ethanol (1:1 v/v), a green solvent system.
- Temperature: Ambient (room temperature).
- Reaction time: Typically short; reaction monitored by TLC.
- Yield for 2-(4-fluorophenyl)imidazo[1,2-a]pyridine reported around 89%.
- Mechanism: Initial formation of a pyridinium salt intermediate from 2-aminopyridine and phenacyl bromide, followed by cyclization and elimination steps regenerating DBU.
General procedure summary:
- Dissolve substituted 2-aminopyridine (2 mmol) in solvent (10 mL).
- Add substituted phenacyl bromide (2 mmol).
- Add DBU dropwise (4 mmol).
- Stir at room temperature until completion.
- Isolate product by standard workup and purification.
Table 1. Selected Yields of 2-Arylimidazo[1,2-a]pyridines via DBU-Catalyzed Cyclization
| Entry | Substituent on Phenacyl Bromide | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 89 | 164–165 |
This method was demonstrated to be scalable to multigram quantities without significant loss of yield, confirming its practical applicability in research and industrial settings.
One-Pot Synthesis from Acetophenone, 1-Butyl-3-methylimidazolium Tribromide, and 2-Aminopyridine
Another notable approach involves a one-pot synthesis starting from acetophenone derivatives, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), and 2-aminopyridine under solvent-free conditions with sodium carbonate as a base.
- Solvent-free conditions enhance environmental friendliness.
- Mild reaction temperature (room temperature).
- Reaction time: Approximately 40 minutes.
- Yields: Excellent, ranging from 72% to 89% for various substituted derivatives.
- The method tolerates various substituents on the acetophenone ring, including halogens and methyl groups.
- The 4-fluorophenyl derivative was obtained in 89% yield with melting point consistent with literature values.
Table 2. Yields and Melting Points of 2-Arylimidazo[1,2-a]pyridines from Acetophenone Derivatives
| Entry | R1 (on 2-Aminopyridine) | R2 (on Acetophenone) | Product | Yield (%) | Melting Point (°C) | Literature Melting Point (°C) |
|---|---|---|---|---|---|---|
| 4 | H | 4-Fluorophenyl | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 89 | 164–165 | 165–166 |
- Mix acetophenone derivative (2 mmol), [Bmim]Br3 (2 mmol), Na2CO3 (1.1 mmol), and 2-aminopyridine (2.4 mmol).
- Stir at room temperature until reaction completion (monitored by TLC).
- Isolate product by filtration and purification.
This method addresses limitations of previous protocols such as long reaction times, high temperatures, and use of toxic solvents.
Comparative Analysis of Preparation Methods
| Methodology | Catalyst/Base | Solvent/Conditions | Yield (%) for 4-Fluorophenyl Derivative | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| DBU-catalyzed two-component cyclization | DBU (1–2 mol%) | Aqueous ethanol, room temp | 89 | Short (hours) | Mild conditions, green solvent, scalable | Requires phenacyl bromide |
| One-pot synthesis from acetophenone and [Bmim]Br3 | Na2CO3 base | Solvent-free, room temp | 89 | ~40 min | Solvent-free, mild, high yield | Requires ionic liquid reagent |
| Alkylation of 4-piperidone derivatives | None specified (reflux) | 1,4-Dioxane, reflux overnight | ~80 (for related compounds) | Overnight | Straightforward, good yield | Longer reaction time, organic solvent |
Research Findings and Notes
- The DBU-catalyzed method is notable for its environmental friendliness and operational simplicity, using aqueous ethanol and room temperature conditions, which is beneficial for sensitive substituents such as fluorine on the phenyl ring.
- The one-pot synthesis using [Bmim]Br3 ionic liquid and acetophenone derivatives offers a solvent-free alternative with excellent yields and short reaction times, demonstrating the versatility of ionic liquids in heterocyclic synthesis.
- The alkylation method, while effective, involves longer reaction times and the use of organic solvents like 1,4-dioxane, which may be less desirable in green chemistry contexts.
- The choice of method depends on available starting materials, desired scale, and environmental considerations.
- All methods require careful purification, typically via column chromatography or recrystallization, to obtain analytically pure this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Metabolic Stability and Pharmacokinetics
- Fluorinated vs. Chlorinated Derivatives : The 4-fluorophenyl group in the target compound reduces metabolic oxidation compared to 4-chlorophenyl analogs. For example, 89.13% of 2-(4-fluorophenyl)-1H-benzo[d]imidazole remained intact under oxidative conditions, whereas 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (alpidem) degraded rapidly .
- Hydrogenated vs. Aromatic Cores : Partial saturation of the imidazo[1,2-a]pyridine ring (e.g., 5,6,7,8-tetrahydro derivatives) improves solubility but may reduce binding affinity due to conformational rigidity .
Target Selectivity and Binding
Table 2: Binding Affinity and Selectivity
Biological Activity
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroimidazo core with a fluorinated phenyl substituent. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological activity and chemical reactivity.
- Molecular Formula : C12H12FN3
- Molecular Weight : Approximately 219.24 g/mol
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various pathogens.
- Antitumor Activity : Certain derivatives demonstrate cytotoxic effects on cancer cell lines.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the imidazo core and the phenyl substituent can significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups at N5 | Increased potency in enzyme inhibition |
| Substitution at C4 with larger groups | Generally decreased activity due to steric hindrance |
| Fluorine substitution in meta position | Maintained or improved inhibitory activity |
Case Study 1: Antitumor Activity
A study conducted by researchers evaluated the antitumor efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli. The study suggested that the fluorinated phenyl group plays a crucial role in enhancing membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
